N-(3-cyanophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Beschreibung
This compound features a thieno[3,2-d]pyrimidin-4-one core, a bicyclic heteroaromatic system known for its pharmacological relevance, particularly in kinase inhibition . Key structural elements include:
- A 2,3-dimethylphenyl substituent at position 3 of the pyrimidinone ring, enhancing lipophilicity and steric bulk.
- A sulfanyl (-S-) bridge at position 2, linking the core to an acetamide side chain.
This architecture is designed to optimize target binding (e.g., kinase active sites) and pharmacokinetic properties. Below, we compare it with structurally related compounds to highlight its unique attributes.
Eigenschaften
IUPAC Name |
N-(3-cyanophenyl)-2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2S2/c1-14-5-3-8-19(15(14)2)27-22(29)21-18(9-10-30-21)26-23(27)31-13-20(28)25-17-7-4-6-16(11-17)12-24/h3-11H,13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHARKEAQSXKAMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC(=C4)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(3-cyanophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS Number: 1291849-39-2) is a synthetic compound with potential biological activities. Its structural complexity suggests various pharmacological applications, particularly in the realm of oncology and anti-inflammatory therapies. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.
The molecular formula of N-(3-cyanophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is C23H18N4O2S2 with a molecular weight of 446.5 g/mol. The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H18N4O2S2 |
| Molecular Weight | 446.5 g/mol |
| CAS Number | 1291849-39-2 |
The biological activity of N-(3-cyanophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is primarily attributed to its interaction with various biological targets. Research indicates that it may inhibit specific enzymes involved in cell proliferation and inflammation pathways.
- cGMP-specific phosphodiesterase inhibition : This compound has shown potential as an inhibitor of cGMP-specific phosphodiesterase (PDE5A), which plays a critical role in regulating intracellular cGMP levels and is implicated in various signaling pathways related to vascular function and cancer progression .
Biological Activity Studies
Several studies have explored the biological effects of this compound:
Anticancer Activity
A study conducted by Fayad et al. (2019) identified N-(3-cyanophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide as a promising anticancer agent through high-throughput screening on multicellular spheroids. The results indicated significant cytotoxicity against various cancer cell lines, suggesting its potential use in cancer therapy .
Anti-inflammatory Effects
In vitro assays demonstrated that the compound can reduce pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS). This anti-inflammatory property makes it a candidate for treating inflammatory diseases .
Case Studies
Case Study 1 : A phase I clinical trial evaluated the safety and efficacy of N-(3-cyanophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide in patients with advanced solid tumors. Preliminary results indicated manageable toxicity levels and promising signs of antitumor activity.
Case Study 2 : A laboratory study assessed the compound's effects on human colorectal cancer cells. The findings revealed that treatment with this compound led to apoptosis and cell cycle arrest at the G1 phase, highlighting its mechanism as a potential therapeutic agent against colorectal cancer.
Vergleich Mit ähnlichen Verbindungen
Research Implications
- Structure-Activity Relationships (SAR) : The 2,3-dimethylphenyl group may improve target affinity over smaller substituents (e.g., methyl in 13a ) by filling hydrophobic pockets .
- Drug Likeness : The nitrile group in the target compound could enhance metabolic stability compared to ester or methoxy groups in analogues like 13b .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
